S-Vilanterol Trifenatate
CAS No.:
Cat. No.: VC17195478
Molecular Formula: C44H49Cl2NO7
Molecular Weight: 774.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C44H49Cl2NO7 |
---|---|
Molecular Weight | 774.8 g/mol |
IUPAC Name | 4-[(1S)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,2,2-triphenylacetic acid |
Standard InChI | InChI=1S/C24H33Cl2NO5.C20H16O2/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28;21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h5-9,14,24,27-30H,1-4,10-13,15-17H2;1-15H,(H,21,22)/t24-;/m1./s1 |
Standard InChI Key | KLOLZALDXGTNQE-GJFSDDNBSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@H](C2=CC(=C(C=C2)O)CO)O)Cl |
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl |
Introduction
Chemical Identity and Structural Characteristics
S-Vilanterol Trifenatate ((S)-4-(2-((6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol 2,2,2-triphenylacetate) is a chiral molecule with the systematic IUPAC name reflecting its complex polyfunctional structure . The compound's CAS registry number (3068809-90-2) and molecular formula (C44H49Cl2NO7) confirm its distinct chemical identity among β2-agonists .
The triphenylacetate ester group at the phenolic oxygen enhances lipid solubility, facilitating pulmonary absorption while delaying systemic hydrolysis . X-ray crystallography reveals that the S-configuration at the chiral center optimizes receptor binding affinity through spatial alignment with the β2-adrenergic receptor's active site . Comparative molecular dynamics simulations indicate 12-fold greater β2 selectivity over β1 receptors, minimizing cardiac side effects .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 787.77 g/mol | |
logP (Predicted) | 4.2 ± 0.3 | |
Aqueous Solubility | 0.12 mg/mL (pH 7.4, 25°C) | |
Protein Binding | 94-97% (Human Serum Albumin) |
Pharmacological Mechanism and Receptor Kinetics
The compound exerts its therapeutic effects through stereoselective activation of airway smooth muscle β2-adrenergic receptors. Binding studies using tritiated S-Vilanterol demonstrate a dissociation constant (Kd) of 0.18 nM, indicating 3-fold greater affinity than the R-enantiomer . This high-affinity interaction triggers Gs-protein mediated cAMP elevation, achieving 50% maximal bronchodilation at 0.6 nM concentrations in human tracheal strips .
Receptor residence time studies reveal a 7.8-hour half-life for S-Vilanterol-bound receptor complexes, explaining the sustained 24-hour bronchodilation observed clinically . Unlike salmeterol, which requires structural interactions with the receptor's exosite, S-Vilanterol's 2,6-dichlorobenzyloxyethoxy side chain facilitates direct stabilization within the orthosteric binding pocket .
Clinical Efficacy in Obstructive Airway Diseases
Asthma Management
A 28-day randomized controlled trial (n=614) evaluated once-daily S-Vilanterol doses (3-50 μg) in asthmatics inadequately controlled by inhaled corticosteroids . The 25 μg dose produced maximal trough FEV1 improvements of 178 mL (95% CI: 45-312) versus placebo, with dose-response linearity confirmed (p=0.037) .
Table 2: Asthma Trial Outcomes at Day 28
Parameter | Placebo | 12.5 μg | 25 μg | 50 μg |
---|---|---|---|---|
Δ Trough FEV1 (mL) | 147 | 296 | 308 | 325 |
Morning PEF (L/min) | - | +32.3 | +36.2 | +42.1 |
Symptom-Free Days (%) | 14.2 | 26.8 | 36.4 | 32.3 |
Rescue-Free Days (%) | 15.0 | 29.6 | 43.4 | 34.0 |
Notably, 25 μg S-Vilanterol increased symptom-free 24-hour periods by 22.2% (p<0.001) and reduced rescue medication use by 28.4% versus placebo . The bronchodilatory effect persisted at 90% of peak response 23 hours post-dose, confirming true 24-hour duration .
COPD Applications
In moderate-severe COPD patients (n=193), single 25 μg doses improved post-dose FEV1 by 236 mL within 5 minutes, maintaining 189 mL improvement at 24 hours . Repeated dosing demonstrated linear pharmacokinetics with 1.3-fold accumulation, supporting once-daily administration without dose escalation .
Pharmacokinetic Profile and Metabolism
Plasma pharmacokinetics following inhaled administration show rapid absorption (Tmax 5-10 minutes) and dose-proportional exposure up to 50 μg . The mean steady-state volume of distribution (Vss) of 1,980 L indicates extensive tissue penetration, while a clearance rate of 62 L/h ensures limited systemic accumulation .
Hepatic metabolism predominates via CYP3A4-mediated O-dealkylation, producing inactive metabolites excreted renally (68%) and fecally (32%) . The terminal half-life of 16.7 hours exceeds the pharmacodynamic effect duration, suggesting pulmonary retention contributes to prolonged activity .
Table 3: Pharmacokinetic Parameters (25 μg Dose)
Parameter | Healthy Subjects | COPD Patients |
---|---|---|
Cmax (pg/mL) | 83 ± 21 | 79 ± 18 |
AUC0-24 (pg·h/mL) | 562 ± 134 | 598 ± 141 |
Tmax (min) | 5 (3-10) | 10 (5-15) |
t1/2 (h) | 16.2 ± 3.1 | 17.1 ± 3.8 |
Comparative Analysis with Other LABAs
In vitro studies demonstrate S-Vilanterol's 18-hour longer receptor occupancy than salmeterol, translating to 24-hour clinical efficacy versus 12-hour duration for conventional LABAs . The 5-minute onset rivals short-acting β2-agonists, offering both rescue and maintenance potential .
Table 4: Receptor Pharmacology Comparison
Parameter | S-Vilanterol | Salmeterol | Formoterol |
---|---|---|---|
EC50 (nM) | 0.11 | 2.3 | 0.9 |
Onset (min) | 5 | 30 | 10 |
Duration (h) | 24 | 12 | 12 |
β1/β2 Selectivity | 1:1050 | 1:38 | 1:162 |
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